molecular formula C14H10O3 B3052108 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion CAS No. 38469-73-7

1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion

Cat. No.: B3052108
CAS No.: 38469-73-7
M. Wt: 226.23 g/mol
InChI Key: IVUXDMQTCNWTDP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion is an organic compound characterized by its unique structure, which includes both hydroxyphenyl and phenylethanedione groups

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

When handling “1-(4-Hydroxyphenyl)ethanone” or “4-Hydroxyacetophenone”, it’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion typically involves the reaction of 4-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone group to diols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenylethan-1,2-dion involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-(4-Hydroxyphenyl)-2-butanone:

    (1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: This ferulic acid derivative has similar structural features but distinct biological activities.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUXDMQTCNWTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191788
Record name Ethanedione, (4-hydroxyphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38469-73-7
Record name Ethanedione, (4-hydroxyphenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC115560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedione, (4-hydroxyphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50 g (0.21 mole) of 4-methoxybenzil in 250 ml of acetic acid and 300 ml of 48% hydrobromic acid was heated to reflux for 10 hours. A solid that separated on cooling was recovered by filtration and the filtrate extracted with ether. The solid was dissolved in ether, the ether solutions combined and extracted with 10 % potassium hydroxide. The potassium hydroxide solution was washed with ether and neutralized with hydrochloric acid. The resulting solid was dissolved in ether, the solution dried over magnesium sulfate, and the ether removed by distillation. The resulting dark, brown solid was recrystallized from benzene to yield 30 g (64%) of 4-hydroxybenzil; mp, 138°-140°, lit., 129°-130°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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